![molecular formula C20H17FN6O3 B6509917 2-{3-[(4-fluorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(4-methoxyphenyl)acetamide CAS No. 847382-52-9](/img/structure/B6509917.png)
2-{3-[(4-fluorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(4-methoxyphenyl)acetamide
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Overview
Description
The compound is a derivative of the 1,2,4-triazolo[4,5-d]pyrimidine class . It has a molecular formula of C20H17FN6O2 and a molecular weight of 392.4 g/mol . The structure includes a 1,2,4-triazolo[4,5-d]pyrimidine core, which is isoelectronic with purines . This core is attached to a 4-fluorophenyl group and a 4-methoxyphenyl group via a methyl and an acetamide linkage, respectively .
Molecular Structure Analysis
The compound’s structure includes a 1,2,4-triazolo[4,5-d]pyrimidine core, which is isoelectronic with purines . This core is attached to a 4-fluorophenyl group and a 4-methoxyphenyl group via a methyl and an acetamide linkage, respectively . The InChIKey for the compound is KMYQFZSRTONLDV-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has a molecular weight of 392.4 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 6, and a rotatable bond count of 5 . Its exact mass and monoisotopic mass are both 392.13970197 g/mol . The topological polar surface area is 92.5 Ų .Scientific Research Applications
Drug Discovery
The 1,2,3-triazole scaffold has become a privileged structure in drug development. Its high chemical stability, aromatic character, and hydrogen bonding ability make it an attractive motif for designing bioactive compounds. Researchers have synthesized derivatives of this compound and evaluated their pharmacological properties. For instance, 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole demonstrated potent antiproliferative activity against MV4-11 cells with an IC50 of 2 μM .
Mechanism of Action
Target of Action
The compound’s primary targets are yet to be fully identified. It is known that compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that our compound may also interact with a variety of targets, contributing to its potential biological activities.
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that our compound may also affect a wide range of biochemical pathways.
Result of Action
Compounds with similar structures have shown cytotoxic activities against various cancer cell lines , suggesting that our compound may also have potential anticancer effects.
properties
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6O3/c1-30-16-8-6-15(7-9-16)23-17(28)11-26-12-22-19-18(20(26)29)24-25-27(19)10-13-2-4-14(21)5-3-13/h2-9,12H,10-11H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWPXWSGZDFUBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{3-[(4-fluorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(4-methoxyphenyl)acetamide |
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